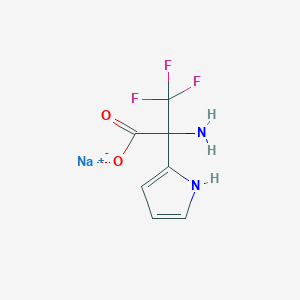

sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate

Description

Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate is a fluorinated amino acid derivative featuring a pyrrole ring and a trifluoromethyl group. Its molecular formula is C₇H₇F₃N₂O₂Na, with a molecular weight of 255.13 g/mol (calculated from ). The compound is commercially available as a building block for drug discovery and materials science, with high purity grades offered at premium pricing (e.g., 50 mg for €970) . The sodium carboxylate moiety enhances aqueous solubility compared to ester derivatives, making it advantageous for biological applications.

Properties

IUPAC Name |

sodium;2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2.Na/c8-7(9,10)6(11,5(13)14)4-2-1-3-12-4;/h1-3,12H,11H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEBFALJNZVNKN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C(=O)[O-])(C(F)(F)F)N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate typically involves the reaction of 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid with sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The reaction can be represented as follows:

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid+NaOH→sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate+H2O

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and fluorine chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyrrole ring play crucial roles in its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, functional groups, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity :

- The indole -containing analog () shows amyloid-beta inhibition due to aromatic stacking with peptide aggregates, whereas the pyrrole variant (target compound) may lack this activity .

- Sulfonyl and methoxyphenyl groups () introduce hydrogen-bonding or steric hindrance, modulating receptor interactions.

Functional Group Impact :

- Sodium carboxylate (target compound) vs. ethyl/methyl esters (): The ionic form improves solubility but reduces blood-brain barrier penetration compared to lipophilic esters.

- Hydroxyl group () vs. carboxylate : The hydroxyl analog exhibits lower molecular weight but reduced stability in physiological conditions .

Synthetic Feasibility: Indole derivatives (e.g., ) require multi-step synthesis involving hydrogenolysis (Pearlman’s catalyst), while pyrrole-based compounds () are more straightforward to isolate .

Commercial and Research Utility :

- The target compound’s sodium salt is prioritized for aqueous formulations, whereas ester derivatives () are preferred for in vitro screening due to membrane permeability .

Biological Activity

Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate is a novel compound with significant potential in biological research and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H6F3N2NaO2

- Molecular Weight : 230.12 g/mol

- IUPAC Name : this compound

- CAS Number : 1909327-31-6

The compound features a trifluoromethyl group and a pyrrole ring, which are significant for its biological interactions and pharmacological properties.

The precise biological targets of this compound are still under investigation. However, it is hypothesized that the compound may interact with various receptors similar to other indole derivatives. These interactions could lead to diverse pharmacological effects such as modulation of neurotransmitter systems or enzyme activities.

Potential Mechanisms Include:

- Receptor Binding : Likely interacts with neurotransmitter receptors.

- Enzyme Modulation : Potential to inhibit or activate specific enzymes involved in metabolic pathways.

Anticonvulsant Activity

Research has indicated that analogs of compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that certain trifluoromethyl derivatives can reduce the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters, suggesting a favorable safety profile for potential therapeutic use .

Anesthetic Properties

Compounds within the same structural class have demonstrated oral general anesthetic activity. For example, a related compound showed efficacy in reducing MAC values while maintaining stable cardiovascular function. This suggests that this compound may also possess similar anesthetic properties .

Case Studies and Research Findings

A study focusing on fluorinated compounds revealed that this compound could enhance GABA(A) receptor currents in hippocampal neurons at low concentrations. This indicates a potential mechanism for its anticonvulsant effects through modulation of inhibitory neurotransmission .

| Activity | Effect | Reference |

|---|---|---|

| Anticonvulsant | Reduces MAC of isoflurane | |

| Anesthetic | Maintains cardiovascular stability | |

| GABA(A) Receptor Modulation | Enhances current at low concentrations |

Pharmacokinetics

Currently, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound remains largely unexplored. Future studies are necessary to elucidate these parameters to better understand the compound's therapeutic potential and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.